molecular formula C13H19NO3 B1266000 tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate CAS No. 63040-83-5

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate

Cat. No.: B1266000
CAS No.: 63040-83-5
M. Wt: 237.29 g/mol
InChI Key: ANUXYJVRWSTYSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate typically involves the reaction of 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out under an inert atmosphere at room temperature.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor binding affinities .

Biological Activity

tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate (CAS No. 63040-83-5) is a heterocyclic compound characterized by the presence of a pyrrole ring and an acetyl functional group. This compound has garnered interest in various fields such as medicinal chemistry, biological research, and synthetic organic chemistry due to its potential biological activities and utility as a synthetic intermediate.

  • Molecular Formula : C13H19NO3
  • Molecular Weight : 237.29 g/mol

The synthesis of this compound typically involves the reaction of 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid with tert-butyl alcohol, facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , modulating enzyme activity or altering receptor binding affinities. The precise mechanism often depends on the structural modifications made to the pyrrole ring .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Activity :
    • Studies have demonstrated that derivatives of pyrrole compounds, including those related to this compound, show significant antibacterial properties against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis. For instance, certain pyrrole derivatives achieved minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
  • Antimicrobial Properties :
    • The compound is utilized in the synthesis of biologically active molecules that possess antimicrobial properties. Its structural features allow it to interact effectively with bacterial enzymes, potentially leading to the development of new antibiotics .
  • Enzyme Interaction Studies :
    • In vitro studies have shown that this compound can serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. This characteristic makes it valuable for exploring enzyme kinetics and mechanisms .

Case Studies

Several studies have explored the biological implications of pyrrole derivatives:

  • A study focused on the synthesis of pyrrole-containing compounds revealed their potential as lead compounds for developing new antibacterial agents targeting Mycobacterium tuberculosis .
  • Another research highlighted the cytotoxic effects of pyrrole derivatives against cancer cell lines, suggesting their utility in anticancer drug development .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
This compoundStructureAntibacterial, Antimicrobial
tert-Butyl 3,4,5-trimethyl-2-pyrrolecarboxylateStructureModerate Antibacterial
Pyrrolyl Benzamide DerivativesStructureHighly Active against M. tuberculosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving carbamate protection and acetyl substitution. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are prepared using Boc-protection strategies, followed by coupling with acetylated pyrrole derivatives. Characterization relies on NMR (¹H/¹³C) and HPLC to confirm regioselectivity and purity. Reaction steps often require anhydrous conditions and catalysts like Mo(CO)₆ for oxidation-sensitive steps .

Q. How can researchers safely handle and store this compound in laboratory settings?

Safety protocols include grounding metal containers during transfer, avoiding ignition sources, and using explosion-proof equipment. Storage should be in airtight containers under refrigeration (-20°C) to prevent decomposition. Compatibility testing is critical—avoid strong oxidizers and light exposure, as photodegradation may alter reactivity .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. Dynamic low-temperature NMR (e.g., ¹H NMR at -40°C) resolves conformational dynamics, such as axial vs. equatorial tert-butyl positioning in saturated heterocycles. Purity is quantified via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound under varying conditions?

Statistical methods like factorial design identify critical factors (e.g., temperature, catalyst loading, solvent polarity). For example, epoxidation optimizations with tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane showed that Mo(CO)₆ catalyst efficiency peaks at 20–25°C with rigorous exclusion of moisture. Response surface methodology (RSM) models predict optimal reagent stoichiometry and reaction time .

Q. How do contradictory NMR and crystallography data inform conformational analysis of tert-butyl groups in related compounds?

Q. What methodologies address stability challenges during long-term storage or catalytic applications?

Accelerated stability studies under thermal stress (40–60°C) and UV exposure identify degradation pathways. For instance, tert-butyl derivatives undergo hydrolytic cleavage in acidic conditions, necessitating pH-neutral buffers. Compatibility with common reagents (e.g., Grignard agents) requires pre-screening via DSC to detect exothermic incompatibilities .

Q. How can computational tools predict reactivity and regioselectivity in derivatization reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For tert-butyl-protected pyrroles, acetyl groups at the 4-position exhibit lower activation barriers due to steric shielding by the tert-butyl moiety. Solvent effects are modeled using PCM or SMD to refine transition-state geometries .

Q. Methodological Guidance

  • Contradictory Data Resolution : Cross-validate NMR findings with X-ray crystallography and computational models. For example, axial vs. equatorial tert-butyl conformers may require variable-temperature NMR and MD simulations .
  • Yield Optimization : Use DoE (Design of Experiments) to isolate variables. Epoxidation case studies demonstrate that 1.2:1 TBHP:substrate molar ratios and 24-hour reaction times maximize conversion .
  • Safety Compliance : Adhere to JIS Z 7253 standards for hazard communication and PPE requirements during synthesis .

Properties

IUPAC Name

tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-7-10(9(3)15)8(2)14-11(7)12(16)17-13(4,5)6/h14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUXYJVRWSTYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978964
Record name tert-Butyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63040-83-5
Record name tert-Butyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate
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